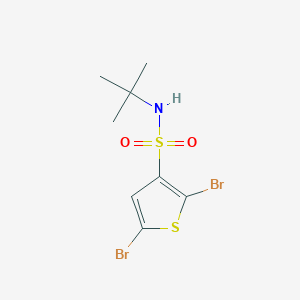![molecular formula C13H24N2O2 B12557634 Methyl ([1,4'-bipiperidin]-1'-yl)acetate CAS No. 174634-03-8](/img/structure/B12557634.png)
Methyl ([1,4'-bipiperidin]-1'-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl ([1,4’-bipiperidin]-1’-yl)acetate is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a methyl group attached to the nitrogen atom of a bipiperidine structure, which is further connected to an acetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ([1,4’-bipiperidin]-1’-yl)acetate typically involves the reaction of 1,4’-bipiperidine with methyl acetate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. Common catalysts used in this reaction include strong acids such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of Methyl ([1,4’-bipiperidin]-1’-yl)acetate can be achieved through a continuous flow process. This method involves the use of a fixed-bed reactor where the reactants are continuously fed, and the product is continuously removed. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl ([1,4’-bipiperidin]-1’-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetate group to an alcohol group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Applications De Recherche Scientifique
Methyl ([1,4’-bipiperidin]-1’-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl ([1,4’-bipiperidin]-1’-yl)acetate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4’-Bipiperidine: The parent compound without the methyl and acetate groups.
Methyl piperidine: A simpler derivative with only one piperidine ring.
Acetyl piperidine: A derivative with an acetyl group instead of an acetate group.
Uniqueness
Methyl ([1,4’-bipiperidin]-1’-yl)acetate is unique due to its bipiperidine structure combined with a methyl and acetate group. This combination imparts distinct chemical properties and potential biological activities that are not observed in simpler piperidine derivatives.
Propriétés
Numéro CAS |
174634-03-8 |
|---|---|
Formule moléculaire |
C13H24N2O2 |
Poids moléculaire |
240.34 g/mol |
Nom IUPAC |
methyl 2-(4-piperidin-1-ylpiperidin-1-yl)acetate |
InChI |
InChI=1S/C13H24N2O2/c1-17-13(16)11-14-9-5-12(6-10-14)15-7-3-2-4-8-15/h12H,2-11H2,1H3 |
Clé InChI |
ALFIJCCVJLTJRO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CN1CCC(CC1)N2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


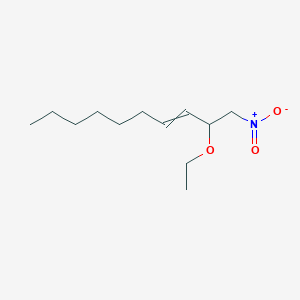
![2-Methyl-1-(3,6,6-trimethylbicyclo[3.1.0]hexan-3-yl)pent-1-en-3-ol](/img/structure/B12557557.png)
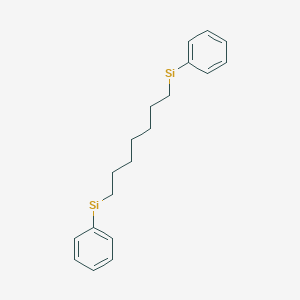
![2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]pyridine](/img/structure/B12557573.png)
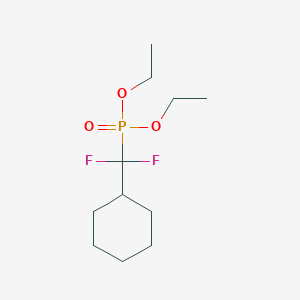
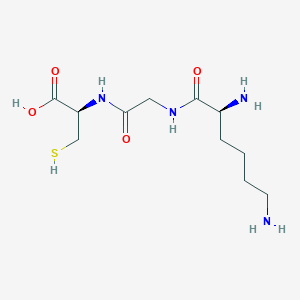
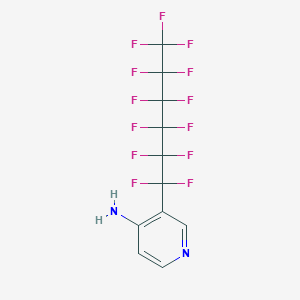




![Propanoic acid, 3-[[(4-nitrophenyl)sulfonyl]oxy]-2-oxo-, methyl ester](/img/structure/B12557622.png)
![3-Heptyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6(5H)-thione](/img/structure/B12557625.png)
